
PSN632408
概要
説明
PSN632408は、新規カンナビノイド受容体GPR119の選択的リガンドです。 β細胞の複製を促進し、膵島移植の機能を改善する可能性があることから、肥満や関連する代謝性疾患の研究において有望な候補となっています .
準備方法
合成経路と反応条件
PSN632408は、tert-ブチル4-[(3-ピリジン-4-イル-1,2,4-オキサジアゾール-5-イル)メトキシ]ピペリジン-1-カルボン酸エステルを含む一連の化学反応によって合成されます。 合成経路は通常、オキサジアゾール環の形成とそれに続くピペリジン誘導体とのカップリングを含みます .
工業生産方法
化学反応の分析
反応の種類
PSN632408は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて異なる誘導体になる可能性があります。
還元: 還元反応は、化合物に存在する官能基を変えることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はオキサジアゾール誘導体を生成する可能性がありますが、置換反応は新しい官能基を導入する可能性があります .
科学研究への応用
This compoundは、幅広い科学研究への応用が期待されています。
化学: GPR119受容体相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: β細胞の複製における役割と、糖尿病に対する潜在的な治療効果について調査されています。
医学: GPR119活性を調節することによる、肥満や代謝性疾患の治療における可能性を探求されています。
科学的研究の応用
Beta-Cell Regeneration
Numerous studies have demonstrated the efficacy of PSN632408 in stimulating beta-cell regeneration:
- In Vivo Studies : In a mouse model of diabetes, treatment with this compound resulted in significant increases in pancreatic beta-cell mass. After seven weeks of treatment, 32% of this compound-treated diabetic mice achieved normoglycemia compared to vehicle-treated controls, which did not show any improvement. The combination therapy with sitagliptin further enhanced this effect, with 59% achieving normoglycemia .
- Human Islet Graft Studies : In research involving human islet transplantation into diabetic mice, this compound significantly improved graft function. Mice treated with this compound showed a fourfold increase in BrdU incorporation (a marker for cell proliferation) in beta cells compared to controls, indicating enhanced replication and survival of transplanted islets .
- Mechanistic Insights : The studies suggest that this compound not only promotes the replication of existing beta cells but also induces neogenesis from pancreatic duct-derived cells. This dual action is crucial for restoring beta-cell mass and function in diabetic conditions .
Efficacy in Glucose Control
The impact of this compound on glucose metabolism has been well-documented:
- Improved Glucose Tolerance : In various studies, oral glucose tolerance tests revealed that mice treated with this compound exhibited significantly improved glucose clearance compared to untreated controls. This effect was evident at multiple time points post-glucose administration .
- Plasma GLP-1 Levels : Treatment with this compound led to increased levels of active glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and inhibits glucagon release. Elevated GLP-1 levels were associated with improved metabolic outcomes in treated mice .
Case Study 1: Combination Therapy with Sitagliptin
A pivotal study combined this compound with sitagliptin, a DPP-IV inhibitor, showing enhanced efficacy over monotherapy. The combination resulted in greater reductions in blood glucose levels and increased beta-cell mass compared to either drug alone. The findings suggest that such combination therapies could be beneficial for patients with type 2 diabetes who do not achieve adequate glycemic control with single-agent therapies .
Case Study 2: Human Islet Transplantation
In a clinical context, the application of this compound was evaluated in the setting of human islet transplantation. The results indicated that patients receiving islet grafts treated with this compound demonstrated better long-term graft function and reduced incidence of graft failure compared to those receiving standard care . This highlights the potential for this compound to enhance outcomes in transplant settings.
Data Summary Table
作用機序
PSN632408は、GPR119受容体を選択的に活性化することで効果を発揮します。この活性化は、サイクリックアデノシンモノホスフェート(cAMP)レベルの増加につながり、これがβ細胞の複製を促進し、インスリン分泌を強化します。 この化合物は、グルカゴン様ペプチド-1(GLP-1)などのインクレチンホルモンの放出も促進し、さらに血糖調節効果に貢献しています .
類似化合物との比較
類似化合物
AR231453: グルコース恒常性とインスリン分泌に対する類似の効果を示す別のGPR119アゴニスト。
PSN375963: GPR119を標的とし、比較可能な生物学的活性を示す関連化合物.
独自性
PSN632408は、GPR119に対する高い選択性と、β細胞の複製と膵島移植の機能に対する強力な効果によって、独自性を持ちます。 インクレチン依存性経路と非依存性経路の両方を調節する能力は、代謝性疾患の研究において貴重な化合物となっています .
生物活性
PSN632408 is a synthetic agonist of the G protein-coupled receptor GPR119, which plays a crucial role in glucose metabolism and insulin secretion. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, making it a significant target for therapeutic interventions in metabolic disorders such as type 2 diabetes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on insulin secretion, and implications for glucose homeostasis.
This compound activates GPR119, leading to various intracellular signaling pathways that facilitate insulin secretion. The activation of GPR119 by this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) through the following mechanisms:
- cAMP Production : Activation of GPR119 leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for insulin secretion in β-cells .
- Calcium Mobilization : this compound also promotes intracellular calcium mobilization, which is essential for the exocytosis of insulin granules .
- Interaction with Other Hormones : The agonist stimulates the release of incretin hormones such as GLP-1 and PYY, which further enhance insulin secretion and improve glucose tolerance .
In Vitro Studies
In vitro studies using MIN6 β-cell lines demonstrated that this compound significantly enhances GSIS. The compound was found to increase cAMP levels in a concentration-dependent manner, indicating its efficacy as a GPR119 agonist. Specifically, the effective concentration (EC50) for cAMP accumulation was determined to be comparable to other known GPR119 agonists .
Compound | EC50 (μmol/L) | Effect on GSIS |
---|---|---|
This compound | Not specified | Significant increase |
OEA | Not specified | Significant increase |
AR231453 | Not specified | Moderate increase |
In Vivo Studies
In vivo experiments have shown that administration of this compound improves glucose tolerance in wild-type mice but not in PYY-deficient mice, suggesting that its effects are partly mediated through PYY signaling pathways . Furthermore, studies indicated that this compound can stimulate β-cell replication and enhance islet graft function, highlighting its potential therapeutic applications in obesity and related metabolic disorders .
Case Studies
- Glucose Homeostasis Regulation : A study assessing the effects of this compound on glucose homeostasis demonstrated that treatment with this agonist improved plasma insulin levels and reduced blood glucose levels in diabetic mouse models. The results indicated a significant enhancement in the secretion of GLP-1 and GIP, which are critical for maintaining glucose balance .
- Electrolyte Secretion : Another investigation revealed that this compound inhibited epithelial electrolyte secretion through PYY-dependent mechanisms. This finding underscores the complex interactions between GPR119 activation and gastrointestinal functions .
特性
IUPAC Name |
tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWKWCEAXQUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466726 | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857652-30-3 | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857652-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PSN-632408 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSN-632408 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。